
N1-(2-Fluorophenyl)benzene-1,2-diamine
Overview
Description
“N1-(2-Fluorophenyl)benzene-1,2-diamine” is a chemical compound with the CAS Number: 1247120-24-6 . It has a molecular weight of 220.22 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Synthesis Analysis
The synthesis of “N1-(2-Fluorophenyl)benzene-1,2-diamine” can be achieved through a series of chemical reactions. One method involves treating 2-nitrochlorobenzene with ammonia to produce 2-nitroaniline, which is then reduced . In the laboratory, the reduction of the nitroaniline is effected with zinc powder in ethanol, followed by purification of the diamine as the hydrochloride salt .Molecular Structure Analysis
The IUPAC name for this compound is 4-fluoro-N~2~- (2-fluorophenyl)-1,2-benzenediamine . The InChI Code is 1S/C12H10F2N2/c13-8-5-6-10 (15)12 (7-8)16-11-4-2-1-3-9 (11)14/h1-7,16H,15H2 .Chemical Reactions Analysis
“N1-(2-Fluorophenyl)benzene-1,2-diamine” can undergo various chemical reactions. For instance, it can condense with ketones and aldehydes to give rise to various valuable products . Its reactions with formic acids produce benzimidazole . Other carboxylic acids give 2-substituted benzimidazoles .Physical And Chemical Properties Analysis
“N1-(2-Fluorophenyl)benzene-1,2-diamine” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 220.22 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
N1-(2-Fluorophenyl)benzene-1,2-diamine: is a valuable precursor in the synthesis of various heterocyclic compounds. Its structure allows for the introduction of additional rings through reactions such as cyclization, which can lead to the creation of complex molecules like indoles, quinolines, and isoquinolines. These heterocycles are significant in pharmaceuticals due to their diverse biological activities .
Pharmaceutical Drug Development
This compound’s derivatives have been explored for their potential in drug development. The presence of the fluorophenyl group can enhance the biological activity of pharmaceuticals by improving their binding affinity to target receptors. This can lead to the development of new drugs with better efficacy and potency .
Material Science
In material science, N1-(2-Fluorophenyl)benzene-1,2-diamine can be used to synthesize organic compounds with specific electronic properties. These materials can be applied in the creation of organic light-emitting diodes (OLEDs) and other electronic devices where the manipulation of electronic characteristics is crucial .
Biological Activity Studies
The compound has been studied for its biological activity, particularly in cancer research. Its derivatives have shown activity against certain types of cancer cells, providing a pathway for the development of new chemotherapeutic agents. Additionally, antibacterial and antifungal activities have been observed, which could lead to new treatments for infections.
Analytical Chemistry
N1-(2-Fluorophenyl)benzene-1,2-diamine: can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in techniques such as NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances .
Safety and Hazards
The safety data sheet for a similar compound, 1-(2-Fluorophenyl)piperazine, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
properties
IUPAC Name |
2-N-(2-fluorophenyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGRPIXAYJLZEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597633 | |
| Record name | N~1~-(2-Fluorophenyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-Fluorophenyl)benzene-1,2-diamine | |
CAS RN |
28898-03-5 | |
| Record name | N1-(2-Fluorophenyl)-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28898-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~-(2-Fluorophenyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

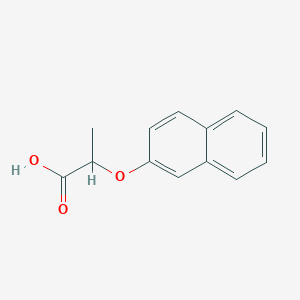
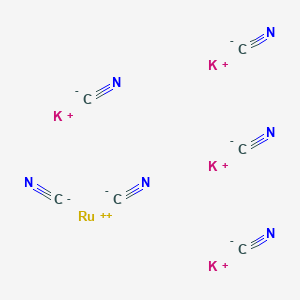
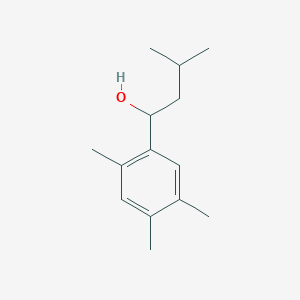

![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)
![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)
![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)


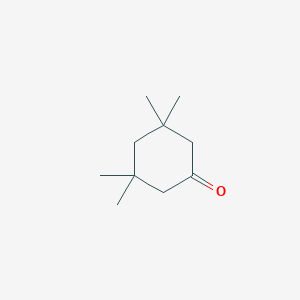

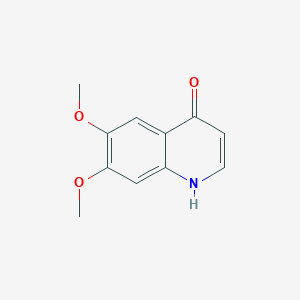

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B79430.png)